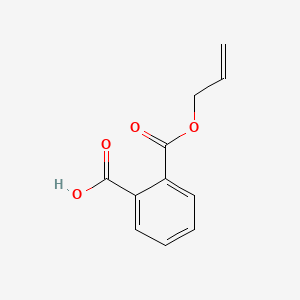
Monoallyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoallyl phthalate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Monoallyl phthalate is an ester derived from phthalic acid and allyl alcohol. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄O₄
- Molecular Weight : 206.24 g/mol
MAP exhibits unique properties due to its functional groups, which facilitate its use as a monomer in polymerization reactions.
Polymerization Applications
MAP is primarily utilized as a monomer in the production of various polymers. Its ability to undergo radical polymerization makes it suitable for creating cross-linked networks that enhance material properties.
Polymerization Process
The polymerization of this compound can be initiated using radical initiators such as benzoyl peroxide at elevated temperatures (70-90°C). This process leads to the formation of thermosetting polymers with enhanced mechanical strength and thermal stability .
| Polymerization Conditions | Temperature (°C) | Initiator |
|---|---|---|
| Radical Polymerization | 70-90 | Benzoyl Peroxide |
Case Study: Thermoset Polymers
A notable application of MAP is in the development of thermoset polymers, which are used in electrical insulation materials and automotive components. These polymers exhibit excellent heat resistance and mechanical properties, making them ideal for high-performance applications .
Cross-Linking Agent
This compound serves as a cross-linking agent in the synthesis of other polymers, such as polyvinyl chloride (PVC) and unsaturated polyesters. This application enhances the durability and chemical resistance of the resulting materials.
Applications in Industry
- Electrical Insulation : MAP-modified polymers are used in electrical insulation due to their high dielectric strength.
- Adhesives and Coatings : The cross-linking properties improve adhesion and durability in coatings used for various substrates .
Biodegradability Studies
Recent research has focused on the biodegradability of this compound and its derivatives. Studies indicate that while MAP is less biodegradable compared to other phthalates, it can still be mineralized under specific conditions. This property is crucial for assessing environmental impacts and developing sustainable materials .
| Biodegradation Study Findings | Removal Efficiency (%) | Study Conditions |
|---|---|---|
| MAP | 59.43 | Anaerobic conditions |
| DMP | 92.5 | Anaerobic conditions |
Analytical Detection Methods
The detection of this compound in various matrices (such as food products and environmental samples) is essential for ensuring safety and compliance with regulatory standards. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for sensitive detection .
Detection Method Parameters
| Method | Sensitivity (ppb) | Sample Type |
|---|---|---|
| GC-MS | 50 | Food products |
| LC-MS | 1 | Environmental samples |
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-prop-2-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) |
Clave InChI |
UIYHUUARNKRKGV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














